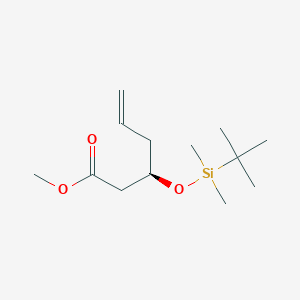

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

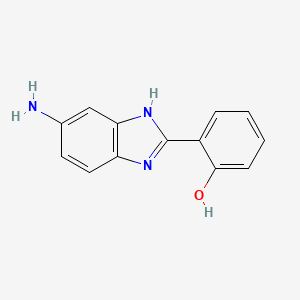

Molecular Structure Analysis

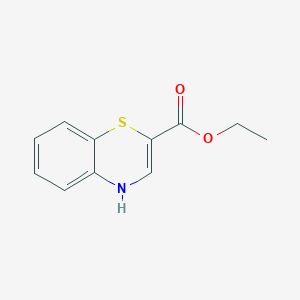

The molecular formula of “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” is C13H26O3Si . It has an average mass of 258.429 Da and a monoisotopic mass of 258.165131 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” are not detailed in the search results. The molecular formula is C13H26O3Si , and it has an average mass of 258.429 Da and a monoisotopic mass of 258.165131 Da .Scientific Research Applications

Calorimetric Insight into Synthesis Processes

Research by Časar et al. (2010) provides a calorimetric study of the coupling between organocuprate and primary alkyl halide, crucial for efficient preparation of key lactonized statin side chain precursors, such as "(R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate". This study offers insights into the complex low-temperature synthesis and ensures consequential thermal process safety knowledge, which is vital for safe process scale-up in industrial production Časar, Tramšek, & Goršek, 2010.

Intramolecular Carbocyclization

Gimazetdinov et al. (2017) discussed the intramolecular carbocyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl)cyclopent-3-en-1-yl]prop-2-enoate, leading to the formation of bicyclo[3.1.0]hexene structures. This process highlights the compound's utility in synthesizing complex molecular architectures Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017.

Isomerization Reactions

Wakamatsu et al. (2000) explored the isomerization reaction of methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate using RuClH(CO)(PPh(3))(3), leading to the production of deconjugated compounds. This study provides valuable insights into the synthesis of silyl or benzyl enol ethers from alpha,beta-unsaturated esters, demonstrating the compound's utility in synthetic organic chemistry Wakamatsu, Nishida, Adachi, & Mori, 2000.

Safety and Hazards

The safety and hazards associated with “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” include warnings for skin and eye irritation (H315, H319) and flammability (H227) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; handling under inert gas; protecting from moisture; and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAIGQGXQXPMGT-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC=C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)

![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2796246.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2796252.png)

![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2796258.png)